molecular formula C12H12N2 B13607928 3-(Azetidin-2-yl)quinoline

3-(Azetidin-2-yl)quinoline

Cat. No.: B13607928
M. Wt: 184.24 g/mol
InChI Key: VIPCHZBEHNELMP-UHFFFAOYSA-N
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Description

3-(Azetidin-2-yl)quinoline is a heterocyclic compound that combines the structural features of azetidine and quinoline. Azetidine is a four-membered nitrogen-containing ring, while quinoline is a fused ring system consisting of a benzene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with azetidine derivatives under basic conditions. The reaction is facilitated by the presence of a base such as triethylamine and is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-2-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its biological activity .

Scientific Research Applications

3-(Azetidin-2-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-2-yl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. In cancer cells, the compound can induce apoptosis by interacting with cellular pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

3-(azetidin-2-yl)quinoline

InChI

InChI=1S/C12H12N2/c1-2-4-11-9(3-1)7-10(8-14-11)12-5-6-13-12/h1-4,7-8,12-13H,5-6H2

InChI Key

VIPCHZBEHNELMP-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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